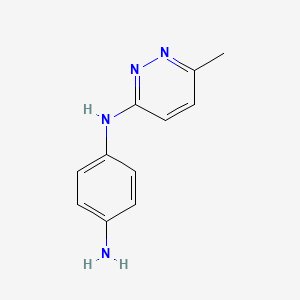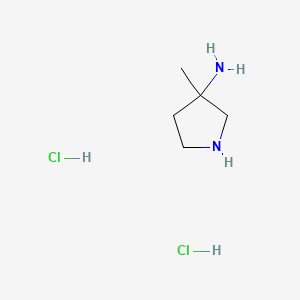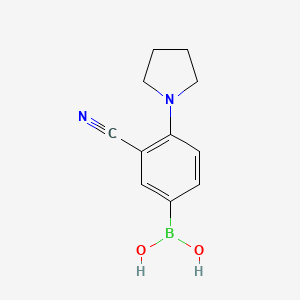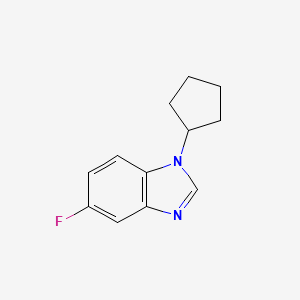
N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine
Overview
Description
Molecular Structure Analysis
The molecular structure of “N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine” consists of a benzene ring attached to a pyridazine ring via an amine group . The benzene ring is substituted at the 1 and 4 positions with amine groups, and the pyridazine ring is substituted at the 6 position with a methyl group .Scientific Research Applications
Synthesis and Characterization
A study by Kolev et al. (2009) explores the synthesis and detailed spectroscopic, thermal, and structural elucidation of novel derivatives of 4-benzoylpyridine, which share a structural motif similar to the requested compound. These derivatives demonstrate significant shifts in spectroscopic properties upon modification, indicating the potential for tailored material properties through chemical modification (Kolev et al., 2009).
Research by Zinad et al. (2018) on a related compound highlights the functionalization of pyridine through nucleophilic aromatic substitution reactions, showcasing a methodological approach that could be applicable to synthesizing variants of N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine (Zinad et al., 2018).
Material Applications
- A study conducted by Turac et al. (2014) delves into the electrochemical copolymerization of diamine derivatives with thiophene, aiming at producing conducting copolymers. This research could indicate potential applications of this compound in developing new materials with desirable electrical properties (Turac et al., 2014).
Catalysis and Chemical Reactions
- Chen et al. (2019) explore the synthesis of pyridine-imine ligands and their application in ethylene oligomerization, revealing the potential of this compound analogs in catalysis and the synthesis of polymeric materials. This study highlights the influence of catalyst structure on performance, suggesting avenues for the design of more efficient catalyst systems (Chen et al., 2019).
Theoretical and Computational Studies
- Research on vibrational and conformational analysis of N1-N2-bis((pyridine-4-yl)methylene) benzene-1,2-diamine by Subashchandrabose et al. (2013) provides insights into the molecular behavior and potential applications of similar compounds in designing molecules with specific optical or electronic properties. This work involves computational techniques to model and understand the structure-activity relationships of these compounds (Subashchandrabose et al., 2013).
Mechanism of Action
Target of Action
The primary target of N1-(6-methylpyridazin-3-yl)benzene-1,4-diamine is the tyrosine kinase . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a vital role in the regulation of cell division and differentiation.
Mode of Action
This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . This inhibition prevents the phosphorylation of proteins, a key step in signal transduction, thus leading to altered cellular responses.
Biochemical Pathways
The action of this compound affects the tyrosine kinase pathway . The downstream effects include the disruption of cell division and differentiation processes, which can lead to the prevention of uncontrolled cell proliferation.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of tyrosine kinase activity . This leads to the disruption of signal transduction cascades, altering cellular responses such as cell division and differentiation.
properties
IUPAC Name |
4-N-(6-methylpyridazin-3-yl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-2-7-11(15-14-8)13-10-5-3-9(12)4-6-10/h2-7H,12H2,1H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULTUEVZRMUEDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[c]isothiazole-4-carboxylic acid](/img/structure/B1427503.png)




![Dimethyl 2,4'-difluoro-[1,1'-biphenyl]-3,3'-dicarboxylate](/img/structure/B1427511.png)



![[4-(2-Chloro-5-methylphenyl)phenyl]acetic acid](/img/structure/B1427518.png)

![benzyl N-[(2S)-1-(ethylamino)-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B1427521.png)
